(3-Methoxy-2-methylphenyl)boronic acid
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Overview
Description
“(3-Methoxy-2-methylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are important building blocks in carbon-carbon bond formation in organic synthesis . They have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives is often accomplished via the Suzuki–Miyaura reaction .Molecular Structure Analysis
The molecular formula of “(3-Methoxy-2-methylphenyl)boronic acid” is C8H11BO3 . The molecular weight is 165.982 Da . The InChI string isInChI=1S/C7H9BO3/c1-11-7-4-2-3-6 (5-7)8 (9)10/h2-5,9-10H,1H3
. Chemical Reactions Analysis
Boronic acids have the capacity to bind reversibly with diol-containing compounds . This property makes them popular in applications such as sugar sensing and continuous monitoring of glucose .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methoxy-2-methylphenyl)boronic acid” include a molecular weight of 151.96 g/mol . The InChI string isInChI=1S/C7H9BO3/c1-11-7-4-2-3-6 (5-7)8 (9)10/h2-5,9-10H,1H3
.
Scientific Research Applications
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Sensing Applications Boronic acids are increasingly utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These applications can be homogeneous assays or heterogeneous detection .
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Biological Labelling, Protein Manipulation and Modification The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
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Separation Technologies Boronic acids have been used in separation technologies . For example, they have been used for electrophoresis of glycated molecules .
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Development of Therapeutics Boronic acids have been used in the development of therapeutics . They have been used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
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Reagents and Catalysts in Organic Synthesis Organoboronic acids and boronic esters are used as reagents and catalysts in organic synthesis .
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Probes and Sensors in Chemical Biology Boronic acids are used as probes and sensors in chemical biology .
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Fluorescence Visualization of Tumors Boronic acid-carbohydrate interactions have been employed for the fluorescence visualization of tumors .
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Click Reactions Boronic acids have been widely used in a wide range of organic reactions, including click reactions . Click reactions are a type of chemical reaction used in chemistry to quickly and reliably form a chemical bond .
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Biomedical Applications Modern applications of boronic acid derivatives are attractive in biomedical applications after the declaration that boron is a ‘probable essential element’ for humans by the WHO .
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Synthetic Organic, Materials, Bioorganic, and Medicinal Chemistry Boronic acids are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology .
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Crystal Engineering In materials chemistry, boronic acids are important in crystal engineering .
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Construction of Polymers with Reversible Properties Boronic acids are used in the construction of polymers with reversible properties .
Future Directions
The interest for boronic acids has been growing, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(3-methoxy-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOIOAMTHXGEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706773 |
Source
|
Record name | (3-Methoxy-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-2-methylphenyl)boronic acid | |
CAS RN |
1313617-76-3 |
Source
|
Record name | (3-Methoxy-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-2-methylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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